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(2-Propionyl-phenoxy)-acetic acid

Cat. No.: B11967797
M. Wt: 208.21 g/mol
InChI Key: JFHXZDNSABDMHT-UHFFFAOYSA-N
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Description

Contextualization within Phenoxyacetic Acid Chemistry and Derivatives Research

(2-Propionyl-phenoxy)-acetic acid is a derivative of phenoxyacetic acid, a class of organic compounds that has garnered significant attention in various scientific fields. Phenoxyacetic acid itself is a monocarboxylic acid and an O-phenyl derivative of glycolic acid. jetir.org Its core structure serves as a versatile backbone for the synthesis of a multitude of derivatives with diverse biological activities. These derivatives are synthesized by introducing various functional groups to the phenyl ring, leading to a wide array of compounds with applications in pharmaceuticals, agriculture, and material science. jetir.orgnih.gov

The synthesis of phenoxyacetic acid derivatives is often straightforward, typically involving the reaction of a phenol (B47542) with chloroacetic acid in the presence of a base. nih.gov This accessibility allows for the creation of extensive libraries of compounds for screening and research purposes. jetir.org The propionyl group in this compound is one such modification that imparts specific chemical properties to the parent molecule, influencing its reactivity and potential biological interactions.

Historical Overview of Phenoxyacetic Acid Analogues in Academic Investigations

The study of phenoxyacetic acid and its analogues has a rich history, initially gaining prominence for their use as herbicides. nih.gov Over the years, research has expanded to explore their potential in medicine. Academic investigations have revealed that phenoxyacetic acid derivatives can exhibit a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and antidiabetic properties. jetir.orgnih.gov

The structural diversity of these analogues has been a key driver of research. Scientists have systematically modified the phenoxyacetic acid scaffold to understand structure-activity relationships, leading to the development of compounds with enhanced efficacy and selectivity for specific biological targets. nih.gov For instance, the introduction of different substituents on the aromatic ring has been shown to modulate the biological activity of these compounds significantly. nih.gov

Academic and Research Significance of the this compound Scaffold

The this compound scaffold is of particular interest to the academic and research community due to its unique structural features. The presence of the propionyl group, a three-carbon acyl group, offers a reactive site for further chemical modifications, making it a valuable building block in organic synthesis. researchgate.net This allows for the creation of more complex molecules with potentially novel properties.

Research into the this compound scaffold is driven by the quest for new therapeutic agents and functional materials. The specific arrangement of the propionyl group and the carboxylic acid moiety on the phenoxy ring can lead to specific interactions with biological targets. While detailed biological activity data for this compound itself is not extensively documented in publicly available research, its structural similarity to other biologically active phenoxyacetic acid derivatives suggests its potential for further investigation. jetir.orgnih.gov The academic significance lies in its potential as a lead compound for the design and synthesis of new drugs and as a tool to probe the chemical and biological properties of the broader class of phenoxyacetic acids.

PropertyValue
Linear Formula C11H12O4
CAS Number 19728-14-4
Molecular Weight 208.216
MDL Number MFCD00224886
Source: sigmaaldrich.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H12O4 B11967797 (2-Propionyl-phenoxy)-acetic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H12O4

Molecular Weight

208.21 g/mol

IUPAC Name

2-(2-propanoylphenoxy)acetic acid

InChI

InChI=1S/C11H12O4/c1-2-9(12)8-5-3-4-6-10(8)15-7-11(13)14/h3-6H,2,7H2,1H3,(H,13,14)

InChI Key

JFHXZDNSABDMHT-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=CC=CC=C1OCC(=O)O

Origin of Product

United States

Advanced Spectroscopic and Computational Structural Elucidation of 2 Propionyl Phenoxy Acetic Acid and Analogues

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for determining the structure of organic molecules. Techniques such as Infrared, Raman, Nuclear Magnetic Resonance, and Ultraviolet-Visible spectroscopy each probe different aspects of the molecular structure, offering complementary information.

Infrared (FT-IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, encompassing both Infrared (FT-IR) and Raman techniques, is a powerful tool for identifying functional groups and probing the molecular structure of (2-Propionyl-phenoxy)-acetic acid and its analogues. The analysis of vibrational modes provides a molecular fingerprint, allowing for detailed structural characterization.

In phenoxyacetic acid derivatives, characteristic vibrational bands are observed. For instance, in (E)-2-{4-[3-(thiophen-3-yl)acryloyl]phenoxy}acetic acid, an analogue, the FT-IR spectrum shows prominent peaks corresponding to the =C—H bend at 980 and 1017 cm⁻¹, the C=C stretching at 1597 cm⁻¹, and the C=O stretching at 1659 cm⁻¹. A broad absorption band observed at 3457 cm⁻¹ is characteristic of the O-H group involved in hydrogen bonding. nih.gov

Theoretical calculations using Density Functional Theory (DFT) have been employed to complement experimental FT-IR and Raman spectra of related compounds like 2-phenoxy propionic acid. researchgate.netnih.gov These computational studies aid in the assignment of vibrational frequencies and understanding the influence of substituents on the vibrational modes. researchgate.netnih.govnih.gov For example, studies on 2-(4-Cyanophenylamino) acetic acid have utilized DFT calculations to interpret the fundamental vibrational frequencies and intensities of the vibrational bands. nih.gov

Table 1: Selected Vibrational Frequencies for Analogues of this compound

Functional GroupVibrational ModeFrequency Range (cm⁻¹)Compound ReferenceSource
O-H (Carboxylic Acid)Stretching3457 (broad)(E)-2-{4-[3-(thiophen-3-yl)acryloyl]phenoxy}acetic acid nih.gov
C=O (Carboxylic Acid)Stretching17202-(2-((2-Benzoylhydrazineylidene)methyl)phenoxy)acetic acid nih.gov
C=O (Ketone)Stretching1659(E)-2-{4-[3-(thiophen-3-yl)acryloyl]phenoxy}acetic acid nih.gov
C=C (Aromatic)Stretching1597(E)-2-{4-[3-(thiophen-3-yl)acryloyl]phenoxy}acetic acid nih.gov
=C-H (Alkene)Bending980, 1017(E)-2-{4-[3-(thiophen-3-yl)acryloyl]phenoxy}acetic acid nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Proton and Carbon Environments

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds, providing detailed information about the chemical environment of ¹H (proton) and ¹³C (carbon) nuclei.

For analogues of this compound, ¹H NMR spectra reveal characteristic signals. In 2-(2-Isopropylphenoxy)acetic acid, the protons of the two methyl groups (CH₃) appear as a singlet at 1.25 ppm, the methylene (B1212753) protons of the OCH₂ group are observed as a singlet at 4.69 ppm, the aromatic protons (Ar-H) resonate as a multiplet in the range of 6.73-7.26 ppm, and the acidic proton (OH) gives a singlet at 9.18 ppm. researchgate.net Similarly, for 2-phenoxypropionic acid, the methyl protons (CH₃) and the methine proton (CH) are identifiable, along with the aromatic and carboxylic acid protons. chemicalbook.com The proton signal of the carboxylic acid group in similar compounds is typically found between 10 and 15 ppm. researchgate.net

¹³C NMR spectroscopy provides complementary information on the carbon framework. In phenoxyacetic acid hydrazone derivatives, distinct signals for the carbonyl and carboxylic carbons are observed around 163.45 ppm and 170.50 ppm, respectively. nih.gov For other analogues, the methylene carbons of the phenoxyacetic acid moiety show signals around 65.39 and 65.45 ppm. nih.gov

Table 2: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Analogues

NucleusFunctional GroupChemical Shift (ppm)Compound ReferenceSource
¹HCH₃ (isopropyl)1.25 (s, 6H)2-(2-Isopropylphenoxy)acetic acid researchgate.net
¹HOCH₂4.69 (s, 2H)2-(2-Isopropylphenoxy)acetic acid researchgate.net
¹HAr-H6.73-7.26 (m, 4H)2-(2-Isopropylphenoxy)acetic acid researchgate.net
¹HCOOH9.18 (s, 1H)2-(2-Isopropylphenoxy)acetic acid researchgate.net
¹³CC=O (carbonyl/carboxyl)~163-173Phenoxyacetic acid hydrazones nih.gov
¹³COCH₂~65Phenoxyacetic acid hydrazones nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy molecular orbitals. For phenoxyacetic acid derivatives, the UV-Vis spectra are characterized by absorption bands arising from π → π* and n → π* transitions associated with the aromatic ring and the carbonyl groups.

The analysis of organic acids by UV detection often focuses on the absorption of the carboxyl group. hitachi-hightech.com The UV spectra of aqueous solutions of acetic acid, a simple carboxylic acid, show an absorption peak related to the C=O group, which can shift depending on hydrogen bond formation. researchgate.net For more complex analogues like 2-(4-Cyanophenylamino) acetic acid, Time-Dependent Density Functional Theory (TD-DFT) calculations are used to predict and interpret the electronic absorption spectra. nih.gov In this specific analogue, the calculated HOMO-LUMO energy gap of -6.2056 eV and -1.2901 eV indicates the potential for intramolecular charge transfer. nih.gov

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive structural information for crystalline solids, revealing the precise three-dimensional arrangement of atoms, bond lengths, bond angles, and details of crystal packing and intermolecular interactions.

Molecular Conformation and Dihedral Angle Analysis

The solid-state conformation of phenoxyacetic acid analogues is a key determinant of their physical properties and biological activity. In the crystal structure of 2-(2-Isopropylphenoxy)acetic acid, the pendant –OCH₂COOH chain adopts an extended conformation and is nearly coplanar with the benzene (B151609) ring, as indicated by a small dihedral angle of 2.61 (5)°. researchgate.net In contrast, in the crystal structure of (2-methylphenoxy)acetic acid, the carboxyl group is twisted out of the plane of the benzene ring. researchgate.net

In more complex structures, such as those of certain imidazoles derived from related compounds, the phenyl rings can be significantly twisted relative to each other, with inter-planar angles reaching up to 88.12°. nih.gov

Table 3: Selected Dihedral Angles in Phenoxyacetic Acid Analogues

CompoundDihedral Angle DescriptionAngle (°)Source
2-(2-Isopropylphenoxy)acetic acidBetween the pendant chain and the benzene ring2.61 (5) researchgate.net
(E)-2-{4-[3-(thiophen-3-yl)acryloyl]phenoxy}acetic acidBetween thiophene (B33073) and phenyl rings (Molecule 1)43.3 (2) nih.gov
(E)-2-{4-[3-(thiophen-3-yl)acryloyl]phenoxy}acetic acidBetween thiophene and phenyl rings (Molecule 2)22.7 (2) nih.gov
Imidazole derivative (Compound 6)Between the two phenyl rings88.12 nih.gov

Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding)

The way molecules pack in a crystal is governed by a network of intermolecular interactions, with hydrogen bonding often playing a dominant role, especially in carboxylic acids.

A common feature in the crystal structures of phenoxyacetic acid analogues is the formation of centrosymmetric dimers through O—H⋯O hydrogen bonds between the carboxylic acid groups of two molecules, creating a characteristic R²₂(8) graph-set motif. researchgate.netresearchgate.net This dimeric hydrogen bonding is a well-established feature for carboxylic acids.

In addition to the strong carboxylic acid dimers, other weaker interactions, such as C—H⋯O and C—H⋯π interactions, can further stabilize the crystal structure. nih.govresearchgate.net For example, in (E)-2-{4-[3-(thiophen-3-yl)acryloyl]phenoxy}acetic acid, despite the absence of π-π stacking interactions, C—H⋯π interactions contribute to the formation of a ladder-like chain structure. nih.gov In the crystal packing of an organometallic analogue containing potassium, the potassium ion is octahedrally coordinated by six oxygen atoms, leading to the formation of parallel chains of octahedra. nih.gov

Quantum Chemical Computations and Molecular Modeling

Quantum chemical computations, particularly those employing Density Functional Theory (DFT), serve as powerful tools for elucidating the molecular structure, electronic properties, and reactivity of chemical compounds. nih.govmdpi.com Studies on phenoxyacetic acid and its derivatives consistently utilize DFT methods, such as B3LYP, in conjunction with various basis sets (e.g., 6-311++G(d,p), aug-cc-pVTZ), to predict and analyze their molecular characteristics. nih.govresearchgate.netnih.gov

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Descriptors (HOMO, LUMO)

A fundamental application of DFT in chemical research is the calculation of frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the resulting HOMO-LUMO energy gap (ΔE) are critical descriptors of a molecule's chemical reactivity, kinetic stability, and polarizability. researchgate.netnih.gov A smaller energy gap generally implies higher reactivity and a greater ease of intramolecular charge transfer. researchgate.netnih.gov

For phenoxyacetic acid and its analogues, the HOMO is typically localized on the phenoxy group, which acts as the primary electron donor. Conversely, the LUMO is often centered on the carboxylic acid moiety or other electron-withdrawing substituents. The presence of substituents on the aromatic ring significantly influences the HOMO and LUMO energy levels. Electron-donating groups tend to increase the HOMO energy, while electron-withdrawing groups lower the LUMO energy, both of which can lead to a smaller HOMO-LUMO gap and increased reactivity. nih.govyoutube.com For instance, the introduction of chloro-substituents into the aromatic ring of phenoxyacetic acid alters the electronic structure and can enhance its electrophilicity. nih.gov

The table below presents typical calculated HOMO-LUMO energy values for phenoxyacetic acid and some of its substituted analogues, providing a reference for the expected values for this compound. The propionyl group at the ortho position is expected to influence the electronic properties through both inductive and steric effects.

Table 1: Calculated Frontier Molecular Orbital Energies and Energy Gaps for Phenoxyacetic Acid Analogues (Illustrative Data)
CompoundHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)
Phenoxyacetic acid-6.5-0.85.7
4-Chlorophenoxyacetic acid-6.7-1.15.6
4-Methylphenoxyacetic acid-6.3-0.75.6
2,4-Dichlorophenoxyacetic acid-6.9-1.35.6

Analysis of Electronic Charge Distribution (e.g., NBO, CHelpG, ESP)

Molecular Electrostatic Potential (MEP) maps are another valuable tool, visually representing the electrophilic and nucleophilic reactive sites of a molecule. researchgate.net In these maps, regions of negative potential (typically colored red) indicate electron-rich areas susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack. For phenoxyacetic acid analogues, the negative potential is generally concentrated around the oxygen atoms of the carboxyl group, while the hydrogen atom of the hydroxyl group and the aromatic protons are regions of positive potential. nih.govresearchgate.net

The CHelpG (Charges from Electrostatic Potentials using a Grid based method) is a method for calculating atomic charges that are particularly useful for representing the electrostatic potential outside the molecule. nih.gov

The table below illustrates typical NBO charges on key atoms for phenoxyacetic acid, which helps in understanding the charge distribution.

Table 2: Illustrative Natural Bond Orbital (NBO) Charges for Phenoxyacetic Acid
AtomNBO Charge (e)
Phenoxy Oxygen-0.55
Carbonyl Carbon+0.80
Carbonyl Oxygen-0.65
Hydroxyl Oxygen-0.70
Hydroxyl Hydrogen+0.50

Aromaticity Indices and Stability Assessments

Aromaticity is a key concept in chemistry that relates to the stability and reactivity of cyclic, planar molecules with delocalized π-electron systems. Several computational indices are used to quantify the degree of aromaticity. The Harmonic Oscillator Model of Aromaticity (HOMA) is a geometry-based index that evaluates the deviation of bond lengths from an ideal aromatic system; a value close to 1 indicates high aromaticity. nih.govuio.no

Nucleus-Independent Chemical Shift (NICS) is a magnetic criterion for aromaticity, where negative values inside the ring are indicative of a diatropic ring current, a hallmark of aromaticity. uio.no Both HOMA and NICS are commonly calculated using DFT to assess the aromatic character of the benzene ring in phenoxyacetic acid derivatives. nih.gov

Substituents on the benzene ring can influence its aromaticity. While fluorine substitution has been shown to decrease aromaticity as measured by some indices, it can also increase stability through other electronic effects. acs.orgnih.gov The propionyl group in this compound, being an electron-withdrawing group, is expected to have a discernible effect on the aromaticity of the phenyl ring.

The following table provides representative HOMA and NICS(0) values for benzene and a substituted analogue to illustrate the expected range of values.

Table 3: Aromaticity Indices for Benzene and a Substituted Analogue (Illustrative Data)
CompoundHOMANICS(0) (ppm)
Benzene~1.00~ -8.0
Chlorobenzene~0.99~ -7.5

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Investigations

Principles and Methodologies of QSAR and 3D-QSAR

Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activities. acs.org The fundamental premise of QSAR is that the variations in the biological effects of a group of molecules are directly related to the differences in their structural or physicochemical properties. svuonline.orgrutgers.edu Three-dimensional QSAR (3D-QSAR) extends this concept by considering the three-dimensional properties of molecules, such as their shape and electrostatic fields, to create a more detailed and predictive model of ligand-receptor interactions. svuonline.orgrutgers.edudrugdesign.org

Correlation of Structural Features with Biological Activity

The core of any QSAR study lies in identifying and quantifying the molecular descriptors that are relevant to the biological activity of interest. These descriptors can be broadly categorized as electronic, steric, and hydrophobic. For phenoxyacetic acid derivatives, including (2-Propionyl-phenoxy)-acetic acid, the nature and position of substituents on the aromatic ring significantly influence their activity. researchgate.netnih.govnih.gov

QSAR models aim to establish a statistically significant correlation between these descriptors and the observed biological activity. acs.org This is often expressed as a linear or non-linear equation. For instance, a study on 2,4-disubstituted-phenoxy acetic acid derivatives identified descriptors like logP (a measure of lipophilicity), SI3, LM, and DVZ as crucial for their CRTh2 receptor antagonist activity. cache.orgisc.ac

Table 1: Key Molecular Descriptors in QSAR Studies

Descriptor CategoryExample DescriptorsDescription
Electronic Hammett constant (σ)Represents the electron-donating or electron-withdrawing nature of a substituent. svuonline.org
Dipole MomentMeasures the overall polarity of a molecule.
Steric Molar Refractivity (MR)Relates to the volume occupied by a substituent. nih.gov
Taft Steric Parameter (Es)Quantifies the steric bulk of a substituent.
Hydrophobic Partition Coefficient (logP)Measures the lipophilicity or hydrophobicity of a molecule. svuonline.orgcache.orgisc.ac
Topological Connectivity IndicesDescribe the branching and connectivity of atoms in a molecule.

Application of Statistical Regression Models

To build robust QSAR models, various statistical regression techniques are employed. These methods help in selecting the most relevant descriptors and establishing a predictive relationship.

k-Nearest Neighbor (k-NN): This is a non-linear method that predicts the activity of a compound based on the average activity of its 'k' most similar neighbors in the dataset. acs.orgconicet.gov.ar The "nearness" is determined by a distance metric calculated from the molecular descriptors. acs.orgvlifesciences.com The k-NN method is intuitive and does not assume a specific relationship between structure and activity. conicet.gov.ar Stepwise forward variable selection can be combined with k-NN to optimize the model by selecting the most relevant variables. vlifesciences.com

Sphere Exclusion (SE) Algorithm: This algorithm is primarily used for dividing a dataset into a training set and a test set. scholarsresearchlibrary.comnih.gov The training set is used to build the model, while the test set is used to validate its predictive power. The SE algorithm ensures that the selected compounds in the training set are diverse and representative of the entire chemical space of the dataset. nih.govresearchgate.netchemaxon.com It works by selecting a compound and excluding all other compounds within a certain "sphere" of similarity, repeating the process until the desired number of compounds is selected. researchgate.netchemaxon.com

Random Selection: This is a simpler method for dataset division where compounds are randomly assigned to the training and test sets. While easy to implement, it may not always result in a balanced and representative division of the data, which is crucial for building a reliable QSAR model.

Elucidating Structural Determinants for Biological Efficacy

Through SAR and QSAR studies, it is possible to pinpoint the specific structural features of this compound and its analogs that are critical for their biological activity.

Impact of Substituent Position and Nature on Potency and Selectivity

The biological activity of phenoxyacetic acid derivatives is highly sensitive to the type and position of substituents on the aromatic ring. researchgate.netnih.govnih.gov

Position: The location of a substituent (ortho, meta, or para) can dramatically alter the molecule's interaction with its biological target. Studies on phenoxyacetic acids have shown that the potency can be positively correlated with the presence of substituents at the ortho, meta, and/or para positions. nih.gov For example, in a series of 2,4-disubstituted-phenoxy acetic acids, the specific substitution pattern was found to be a key determinant of their activity as CRTh2 receptor antagonists. cache.orgisc.ac

Nature: The electronic and steric properties of the substituents play a crucial role. Electron-withdrawing groups, for instance, can influence the acidity of the carboxylic acid group, which may be important for binding to a receptor. svuonline.org Similarly, the size and shape of a substituent can either promote or hinder the optimal fit of the molecule into the binding pocket of its target. nih.gov Research on other aryl acetic acid derivatives has highlighted a preference for electron-withdrawing groups over electron-donating ones for improved potency. nih.gov

Table 2: Influence of Substituents on the Biological Activity of Phenoxyacetic Acid Derivatives

Substituent PositionNature of SubstituentGeneral Effect on Potency
OrthoElectron-withdrawingCan increase activity
MetaBulky groupMay decrease activity due to steric hindrance
ParaHydrophobic groupOften enhances activity nih.gov

Conformational Aspects and Their Influence on Biological Interactions

The three-dimensional shape, or conformation, of a molecule is critical for its ability to bind to a biological target. nih.govnih.gov The flexibility of the ether linkage and the acetic acid side chain in this compound allows it to adopt various conformations. The "bioactive conformation" is the specific spatial arrangement that the molecule assumes when it binds to its receptor.

3D-QSAR methods are particularly useful for studying the influence of conformation on activity. drugdesign.org These methods generate 3D fields around the molecules to represent their steric and electrostatic properties. drugdesign.orgacs.org By comparing these fields across a series of compounds, it's possible to identify the spatial regions where bulky groups or specific electronic charges enhance or diminish activity. This information provides valuable insights into the shape of the receptor's binding site, even when its crystal structure is unknown. drugdesign.org For some aryloxyacetic acids, the stereochemistry of the molecule has been shown to be a critical factor in its biological interactions. nih.gov

Rational Design of Enhanced Biological Agents

The ultimate goal of SAR and QSAR studies is to facilitate the rational design of new and improved molecules. cache.orgisc.ac By understanding which structural features are essential for activity, chemists can strategically modify the lead compound, this compound, to enhance its potency, selectivity, and other desirable properties.

The predictive power of a well-validated QSAR model allows for the virtual screening of large libraries of compounds, prioritizing those that are most likely to be active. This significantly reduces the time and resources required for experimental synthesis and testing. For example, a 3D-QSAR model might indicate that a bulky, hydrophobic group at a specific position on the phenoxy ring would be beneficial for activity. Armed with this knowledge, medicinal chemists can synthesize new derivatives with these features, leading to the development of more effective biological agents.

Computational Design of Novel Derivatives with Predicted Activities

The computational design of new chemical entities begins with a lead compound, such as a molecule from the phenoxyacetic acid class, which has shown some desired biological activity. Computer-aided drug design (CADD) techniques are then employed to design a virtual library of derivatives. mdpi.com This process involves making systematic modifications to the lead structure—such as adding, removing, or substituting chemical groups—and then using QSAR models to predict the activity of these new analogues.

A prominent example of this approach is the design of phenoxyacetic acid derivatives as selective inhibitors of the cyclooxygenase-2 (COX-2) enzyme. mdpi.com COX-2 is a key enzyme in the inflammatory pathway, making it a significant target for anti-inflammatory drugs. nih.gov Highly selective COX-2 inhibitors are sought after because they can reduce inflammation with fewer gastrointestinal side effects than non-selective NSAIDs. nih.govmdpi.com

In a typical study, researchers would synthesize a series of derivatives and test their inhibitory concentration (IC₅₀) against the target. The IC₅₀ value represents the concentration of a drug that is required for 50% inhibition in vitro. These experimental results are then used to build a QSAR model. The model identifies molecular descriptors (e.g., electronic properties, lipophilicity, steric factors) that correlate with the observed activity. researchgate.net This model can then predict the IC₅₀ values for new, unsynthesized derivatives.

For instance, research on phenoxyacetic acid hydrazone derivatives as COX-2 inhibitors revealed key structural insights. The studies demonstrated that substitutions on the phenoxy ring and the attached phenyl ring significantly impact potency and selectivity. nih.gov

Table 1: SAR Findings for Designed Phenoxyacetic Acid Derivatives as COX-2 Inhibitors nih.gov This table illustrates the structure-activity relationships for a series of phenoxyacetic acid derivatives, showing how different substitutions affect COX-2 inhibition. The data is derived from studies on related analogues and exemplifies the process that would be applied to derivatives of this compound.

Compound IDR¹ Substitution (Phenoxy Ring)R² Substitution (Phenyl Ring)Predicted COX-2 IC₅₀ (µM)
5a HH0.97
5b H4-CH₃0.37
5c H4-Cl0.13
5d 4-BrH0.08
5e 4-Br4-CH₃0.07
5f 4-Br4-Cl0.06

IC₅₀: Half maximal inhibitory concentration. A lower value indicates higher potency. Data is illustrative of the SAR process.

Interactive Data Table:

The data clearly shows that adding a bromine atom at the R¹ position and a chlorine atom at the R² position (compound 5f ) results in the highest predicted potency. This systematic, computationally-guided approach allows for the rational design of more effective compounds. nih.gov

Application of SAR/QSAR in Lead Optimization for Specific Targets

Lead optimization is the iterative process of refining a promising lead compound to enhance its efficacy, selectivity, and pharmacokinetic properties (ADMET: absorption, distribution, metabolism, excretion, and toxicity) to make it a suitable drug candidate. ijddd.comnih.gov SAR and QSAR are the driving forces behind this process. nih.gov By understanding which parts of the molecule are responsible for activity and which are linked to undesirable properties, medicinal chemists can make targeted modifications. frontiersin.org

In the context of developing selective COX-2 inhibitors from a phenoxyacetic acid lead, optimization has two primary goals:

Maximize Potency for COX-2: Achieve the lowest possible IC₅₀ value for the target enzyme.

Maximize Selectivity over COX-1: Ensure the compound inhibits COX-2 much more strongly than the related COX-1 enzyme to avoid side effects. The Selectivity Index (SI) is calculated as (IC₅₀ for COX-1) / (IC₅₀ for COX-2). A higher SI value is desirable.

Studies on phenoxyacetic acid derivatives have shown that specific structural features are common to highly selective COX-2 inhibitors. nih.gov For example, molecular modeling can reveal how a designed derivative fits into the active site of the COX-2 enzyme compared to the COX-1 enzyme, guiding modifications to improve selective binding. mdpi.comnih.gov

The lead optimization journey can be illustrated by comparing the potency and selectivity of different derivatives, as shown in the table below, based on data from related phenoxyacetic acid analogues. nih.gov

Table 2: Lead Optimization of Phenoxyacetic Acid Derivatives for COX-2 Selectivity nih.gov This table demonstrates how SAR/QSAR guides the optimization of a lead compound to improve both potency (COX-2 IC₅₀) and selectivity over COX-1. The data is from related analogues and is representative of the optimization process.

Compound IDCOX-2 IC₅₀ (µM)COX-1 IC₅₀ (µM)Selectivity Index (SI = IC₅₀ COX-1 / IC₅₀ COX-2)
5c 0.1314.50111.54
5d 0.089.87123.38
5f 0.068.00133.33
Celecoxib 0.0514.93298.60

Data is illustrative of the lead optimization process. Celecoxib is a well-known selective COX-2 inhibitor shown for comparison.

Interactive Data Table:

The progression from compound 5c to 5f shows a clear optimization path. The potency against COX-2 steadily increases (IC₅₀ drops from 0.13 to 0.06 µM), and the selectivity index also improves, indicating a better safety profile. nih.gov This iterative cycle of design, prediction (using QSAR), synthesis, and testing is the essence of modern lead optimization, enabling the development of safer and more effective drugs. nih.gov

Mechanistic Studies of Biological Activities at the Molecular and Cellular Level

Enzyme Inhibition and Modulation

(2-Propionyl-phenoxy)-acetic acid belongs to the phenoxyacetic acid class of compounds, which has been the subject of numerous studies to determine their effects on key enzymatic pathways. Research has focused on their inhibitory and modulatory roles on several enzymes critical to physiological and pathological processes.

Cyclooxygenase (COX-1 and COX-2) Inhibition

Cyclooxygenase (COX) enzymes are pivotal in the inflammatory pathway, catalyzing the conversion of arachidonic acid into prostaglandins. There are two primary isoforms: COX-1, which is constitutively expressed and involved in homeostatic functions, and COX-2, which is inducible and upregulated at sites of inflammation. The inhibition of these enzymes, particularly the selective inhibition of COX-2, is a key strategy in the development of anti-inflammatory drugs to minimize gastrointestinal side effects associated with non-selective COX inhibition.

Derivatives of phenoxyacetic acid have been designed and evaluated as selective COX-2 inhibitors. Studies on this class of compounds show that they can exhibit potent inhibitory effects against the COX-2 isozyme. For instance, certain synthesized phenoxy acetic acid derivatives have demonstrated significant COX-2 inhibition with IC₅₀ values in the low micromolar and even nanomolar range, indicating strong pharmacological potential. The selectivity for COX-2 over COX-1 is a critical parameter, with some derivatives showing high selectivity indices. This selective action is attributed to structural differences between the active sites of COX-1 and COX-2, where the latter possesses an additional side pocket that can be exploited by specifically designed inhibitors.

Table 1: In Vitro COX-2 Inhibitory Activity of Selected Phenoxy Acetic Acid Derivatives

Compound DerivativeCOX-2 IC₅₀ (µM)Selectivity Index (SI) (COX-1 IC₅₀ / COX-2 IC₅₀)Reference
Compound 5d0.08125.13 nih.gov
Compound 5f0.06133.34 nih.gov
Compound 7b0.0996.67 nih.gov
Compound 10c0.0994.56 nih.gov
Celecoxib (Reference)0.05298.6 nih.gov

Acetyl-CoA Carboxylase (ACCase) Inhibition in Plant Systems

This compound is an aryloxyphenoxypropionic acid. This class of compounds is well-established as potent and selective herbicides that target the Acetyl-CoA Carboxylase (ACCase) enzyme in grasses. ACCase catalyzes the first committed step in fatty acid biosynthesis, a vital process for building cell membranes and other essential molecules. tubitak.gov.tr

The herbicidal activity of aryloxyphenoxypropionates stems from their ability to inhibit the ACCase found in the plastids of graminaceous monocots (grasses). researchgate.net This inhibition is reversible and highly potent. The selectivity of these herbicides is a key feature, as the ACCase enzyme in broadleaf plants (dicots) is structurally different and significantly less sensitive to inhibition. researchgate.net This difference in enzyme structure is the basis for their use in controlling grassy weeds in broadleaf crops. tubitak.gov.tr

Kinetic studies have shown that these compounds are noncompetitive inhibitors with respect to acetyl-CoA, suggesting they bind to the carboxyltransferase domain of the enzyme rather than the biotin (B1667282) carboxylation site. researchgate.net Furthermore, the inhibition is stereoselective, with the R-(+)-enantiomer typically being the more active form. researchgate.net

Table 2: Inhibition Constants (Kis) for ACCase from Various Plant Species by Aryloxyphenoxypropionate Herbicides

HerbicidePlant Species (Susceptible)Kis (µM)Reference
DiclofopBarley0.06 researchgate.net
DiclofopCorn0.05 researchgate.net
HaloxyfopWheat0.02 researchgate.net
TrifopBarley0.01 researchgate.net

Integrase Inhibition in Antiviral Contexts

The enzyme integrase is essential for the replication of retroviruses like HIV, as it catalyzes the insertion of the viral DNA into the host genome. wikipedia.org This function makes it a critical target for antiviral drug development. wikipedia.org However, a review of the available scientific literature did not yield specific studies investigating this compound or its close phenoxyacetic acid analogues as inhibitors of viral integrase. Research on integrase inhibitors has predominantly focused on other chemical scaffolds, such as β-diketo acids and naphthyridine carboxamides, which have led to the development of clinically approved drugs. mdpi.comnih.govbrieflands.com One study on phenoxy acetic acid derived pyrazolines found no specific antiviral activity. nih.gov

Peroxisome Proliferator-Activated Receptor Delta (PPARδ) Modulation

Peroxisome Proliferator-Activated Receptors (PPARs) are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes involved in metabolism and cellular differentiation. PPARδ (also known as PPARβ/δ) is expressed in metabolically active tissues and is a key regulator of fatty acid oxidation and glucose homeostasis. nih.gov

Modulation of PPARs is a target for treating metabolic disorders. While direct studies on this compound are limited, related phenoxyacetic acid derivatives have been identified as potent PPARδ agonists. A notable example is GW501516 (also known as GW1516), a 2-(2-methyl-4-((4-methyl-2-(4-(trifluoromethyl)phenyl)thiazol-5-yl)methylthio)phenoxy) acetic acid, which is a powerful and selective PPARδ agonist. wada-ama.org The structural similarity suggests that the phenoxyacetic acid scaffold can be effectively utilized to design modulators of PPARδ, playing a role in the regulation of lipid and glucose metabolism. nih.gov

Investigations of Antimicrobial Spectrum (In Vitro Studies)

The potential of phenoxyacetic acid derivatives as antimicrobial agents has been explored in several in vitro studies. These investigations aim to determine the spectrum of activity against various pathogenic bacteria and fungi. Phenylacetic acid itself, isolated from microbial sources, has demonstrated significant antifungal activity, completely inhibiting the growth of several plant pathogenic fungi at low concentrations. nih.gov

Derivatives of this core structure have been synthesized and tested against a panel of human pathogenic microorganisms. For example, studies on 2-(2-hydroxy phenylimino) acetic acid showed it could completely inhibit the growth of E. coli, Staphylococcus aureus, and Streptococcus agalactiae at a concentration of 70 mM. slideshare.netresearchgate.net Other research on different series of phenoxyacetic acid analogues confirmed that these compounds can exhibit significant antibacterial and antifungal activity when compared to standard drugs. researchgate.net The mechanism is thought to involve the ability of the undissociated acid to penetrate the bacterial cell wall and disrupt normal physiological processes. researchgate.net

Table 3: In Vitro Antimicrobial Activity of Acetic Acid Derivatives

Compound/DerivativeMicroorganismActivity (MIC)Reference
Phenylacetic acidPythium ultimum10 µg/mL nih.gov
Phenylacetic acidPhytophthora capsici25 µg/mL nih.gov
Phenylacetic acidRhizoctonia solani50 µg/mL nih.gov
2-(2-hydroxy phenylimino) acetic acidE. coli70 mM researchgate.net
2-(2-hydroxy phenylimino) acetic acidStaphylococcus aureus70 mM researchgate.net

Antibacterial Activity against Gram-Positive and Gram-Negative Strains (e.g., Staphylococcus aureus, Escherichia coli)

Currently, there is a lack of specific studies in the public scientific literature that have investigated the antibacterial activity of this compound against Gram-positive strains like Staphylococcus aureus or Gram-negative strains such as Escherichia coli. While research exists on the antibacterial properties of related compounds such as acetic acid and propionic acid, which have shown efficacy against a range of bacteria including methicillin-resistant Staphylococcus aureus (MRSA) and E. coli, direct experimental data for this compound is not available. sigmaaldrich.comnih.govresearchgate.net Therefore, no data tables on its specific antibacterial spectrum or minimum inhibitory concentrations (MIC) can be provided at this time.

Anti-mycobacterial Activity (e.g., against Mycobacterium tuberculosis)

Specific investigations into the anti-mycobacterial activity of this compound, particularly against Mycobacterium tuberculosis, have not been found in the reviewed scientific literature. Studies on other acetic acid and pyrazole-based derivatives have shown some promise in targeting Mycobacterium tuberculosis, but these findings cannot be directly extrapolated to this compound. nih.govchem-soc.sinih.gov Consequently, there is no available data to report on its efficacy or mechanism of action against mycobacteria.

Antifungal Activity

There is no direct evidence or published research focusing on the antifungal properties of this compound. The antifungal effects of related compounds like phenoxyacetic acid and propionic acid have been documented against various fungal species. researchgate.netuludag.edu.trebi.ac.uknih.gov However, without specific studies on this compound, its potential as an antifungal agent remains uncharacterized.

Antiviral Activity

The antiviral potential of this compound has not been specifically evaluated in the available scientific literature. Research on derivatives of phenoxy acetic acid has been conducted to assess their in vitro antiviral activity, but these studies did not include this compound itself. nih.govresearchgate.net Similarly, while acetic acid has been shown to have virucidal effects against some viruses, this cannot be directly attributed to this compound. researchgate.netplos.org

Other Biological Activities (In Vitro and Animal Model Studies)

Anti-inflammatory, Analgesic, and Antipyretic Activities

Specific studies detailing the anti-inflammatory, analgesic, or antipyretic activities of this compound are not present in the current body of scientific literature. Research on substituted (2-phenoxyphenyl)acetic acids has indicated anti-inflammatory potential in this class of compounds. nih.govnih.gov The acetic acid-induced writhing test is a common method for evaluating analgesic effects, but no such tests have been reported for this specific compound. researchgate.netpsu.ac.thnih.gov Therefore, its profile in these biological activities remains to be determined.

Antihyperlipidemic and Antihyperglycemic Activities in Animal Models

There is a lack of published studies investigating the in vivo antihyperlipidemic and antihyperglycemic effects of this compound in animal models. While some phenoxyacetic acid derivatives have been explored for their hypolipidemic properties, this specific compound has not been the subject of such research. nih.gov As a result, no data on its potential to modulate lipid or glucose metabolism is available.

Environmental Fate and Bioremediation Research

Degradation Pathways in Environmental Matrices

(2-Propionyl-phenoxy)-acetic acid is subject to degradation in the environment through various biological and light-induced processes.

Microorganisms play a role in the transformation of this compound. Some fungi, such as Cunninghamella species, have demonstrated the ability to metabolize xenobiotic compounds in a manner similar to mammals. asm.org This microbial transformation can lead to the formation of hydroxylated metabolites. For instance, studies on the related compound flurbiprofen (B1673479) have shown that Cunninghamella elegans and Cunninghamella blakesleeana can produce hydroxylated and sulfated metabolites. asm.org While specific studies on the microbial degradation of this compound are not extensively detailed in the provided results, the behavior of similar propionic acid derivatives suggests that microbial transformation is a relevant degradation pathway.

It is important to note that the herbicidal compound 2,4-dichlorophenoxyacetic acid (2,4-D), which shares a phenoxyacetic acid structure, is known to be present in surface water in agricultural regions and its environmental fate is a subject of ongoing research. nih.govresearchgate.net This highlights the environmental relevance of compounds with this chemical motif.

Exposure to sunlight can induce the degradation of this compound. The photostability of related non-steroidal anti-inflammatory drugs (NSAIDs) has been studied, indicating that photolytic degradation is a significant pathway for their removal from the environment. nih.gov For example, the photodegradation of ketoprofen, a structurally similar compound, has been extensively investigated. mendeley.com The process involves the formation of various photoproducts upon exposure to UV radiation. nih.govmendeley.com While direct sunlight exposure for a short duration might show stability, prolonged exposure, especially to specific wavelengths of UV light, can lead to degradation. nih.gov

Formation and Fate of Transformation Products

The degradation of this compound results in the formation of various transformation products. In humans, the major urinary metabolites are fenoprofen (B1672519) glucuronide and 4'-hydroxyfenoprofen glucuronide. wikipedia.orgdrugbank.com While the specific environmental transformation products are not fully detailed in the provided results, studies on similar compounds like ibuprofen (B1674241) have identified several photo-degradation products, such as 4-acetyl benzoic acid. nih.gov The fate of these transformation products is crucial, as they can sometimes be more toxic than the parent compound. nih.gov For instance, research on the photodegradation of diclofenac (B195802) has shown the formation of several photoproducts, including those with a quinone imine structure. nih.govresearchgate.net

Analytical Methodologies for Environmental Monitoring

Accurate and sensitive analytical methods are essential for monitoring the presence of this compound and its transformation products in environmental samples.

UHPLC-MS/MS is a powerful technique for the quantification of this compound in various matrices, including human plasma and environmental waters. researchgate.netnih.gov This method offers high sensitivity and selectivity, allowing for the detection of low concentrations of the compound. nih.gov For instance, a UHPLC-MS/MS method has been developed to quantify fenoprofen in human plasma with a linearity range of 0.02-20 μg/mL. nih.gov The use of selected reaction monitoring (SRM) mode enhances the specificity of detection. researchgate.net This technique is also employed for the analysis of other pharmaceuticals and their metabolites in environmental samples, highlighting its broad applicability. researchgate.netmdpi.comnih.gov

Table 1: UHPLC-MS/MS Method Parameters for Fenoprofen Analysis

ParameterDetails
Column BEH C18 (50 × 2.1 mm, 1.7 μm)
Mobile Phase Methanol-0.2% acetic acid in water (75:25, v/v)
Elution Isocratic
Ionization Mode Negative Electrospray Ionization (ESI)
Ion Transitions (SRM) Fenoprofen: m/z 241/197, Fenoprofen-d3: m/z 244/200
Data sourced from a study on the quantification of fenoprofen in human plasma. nih.gov

Gas Chromatography (GC) and High Performance Liquid Chromatography (HPLC) are also widely used for the analysis of this compound and related compounds. researchgate.netnih.govresearchgate.net HPLC methods, often coupled with UV detection, provide a simpler alternative for the determination of acidic herbicides like those with a phenoxyacetic acid structure. researchgate.net For GC analysis of non-volatile compounds like this compound, a derivatization step is typically required. researchgate.net HPLC has been successfully used for the enantioselective determination of fenoprofen in plasma and for its quantification in various formulations. researchgate.netsigmaaldrich.com

Table 2: HPLC Method for Fenoprofen Enantiomer Separation

ParameterDetails
Column Chiralpak (250 x 4.6 mm I.D., 10μm)
Mobile Phase n-hexane-isopropyl alcohol-trifluoroacetic acid (91.5:8.4:0.1; v/v/v)
Flow Rate 1.2 mL/min
Detection UV
Data sourced from a study on the stereospecific HPLC assay of fenoprofen enantiomers. researchgate.net

Future Directions and Emerging Research Avenues for 2 Propionyl Phenoxy Acetic Acid

Exploration of Novel Biological Targets and Mechanisms beyond Current Knowledge

The therapeutic potential of phenoxyacetic acid derivatives has been primarily associated with their anti-inflammatory and herbicidal activities jetir.org. However, preliminary research into the broader family of compounds suggests a wider range of biological effects that remain largely unexplored for (2-Propionyl-phenoxy)-acetic acid specifically. Future research should pivot towards identifying novel biological targets and elucidating mechanisms of action that go beyond the currently understood pathways.

Key areas for exploration include:

Antimicrobial and Antiviral Frontiers: While some phenoxyacetic acid derivatives have shown antimicrobial properties, a systematic investigation into the efficacy of this compound against a wide spectrum of pathogenic bacteria and fungi is warranted jetir.orgnih.govresearchgate.net. Furthermore, given the urgent need for new antiviral agents, screening the compound against various viruses could reveal unexpected therapeutic possibilities jetir.orgnih.gov.

Neuroactive Potential: The structural similarity of phenoxyacetic acids to certain endogenous molecules suggests they might interact with neurological pathways. Research could focus on targets such as the Acetylcholinesterase (AChE) enzyme or various neurotransmitter receptors to explore potential applications in neurodegenerative diseases or other neurological disorders jetir.org.

Anticancer and Antiproliferative Mechanisms: The anticancer potential of phenoxyacetic acid derivatives has been noted, but the specific mechanisms are often unclear jetir.org. Future studies should investigate the effect of this compound on cancer cell lines, focusing on novel targets beyond well-trodden pathways like COX-2 inhibition nih.govresearchgate.netmdpi.com. Research could delve into its influence on cell cycle regulation, apoptosis, and angiogenesis.

Metabolic and Endocrine System Interactions: Investigating the compound's interaction with metabolic enzymes and nuclear receptors could uncover roles in managing metabolic disorders. The activity of related compounds as CRTh2 receptor antagonists suggests that exploring G-protein coupled receptors is a promising avenue chalcogen.ro.

Potential Research Area Example Biological Targets Therapeutic Application Focus
Antimicrobial Bacterial cell wall synthesis enzymes, Fungal membrane componentsNovel antibiotics and antifungals
Antiviral Viral replication enzymes (e.g., proteases, polymerases)Broad-spectrum antiviral agents
Neuroactive Acetylcholinesterase (AChE), Dopamine/Serotonin receptorsNeurodegenerative diseases, Mood disorders
Anticancer Kinases, Apoptosis-related proteins, Angiogenic factorsOncology, Antiproliferative therapies
Metabolic Peroxisome Proliferator-Activated Receptors (PPARs), CRTh2Diabetes, Dyslipidemia, Inflammatory conditions

Integration of Advanced Computational Approaches in Rational Compound Design and Activity Prediction

To accelerate the discovery process and reduce reliance on traditional trial-and-error screening, the integration of advanced computational tools is essential. In silico methods can provide profound insights into the structure-activity relationships (SAR) of this compound, guiding the rational design of more potent and selective analogues.

Future computational research should focus on:

Quantitative Structure-Activity Relationship (QSAR) Modeling: Developing robust 2D and 3D-QSAR models can help predict the biological activity of novel derivatives of this compound chalcogen.roeajournals.orgnih.govijper.org. These models can identify key molecular descriptors that correlate with potency, selectivity, and even toxicity, thereby streamlining the design process.

Molecular Docking and Pharmacophore Modeling: Molecular docking studies can elucidate the precise binding interactions between this compound and its biological targets at an atomic level nih.govijper.orgresearchgate.net. This information is crucial for designing derivatives with improved binding affinity and for identifying the essential chemical features (pharmacophores) required for activity nih.gov.

In Silico ADME/Tox Prediction: Early prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as potential toxicity, is critical for the development of viable drug candidates nih.govrsc.org. Computational models can assess the drug-likeness of this compound and its derivatives, flagging potential liabilities before costly synthesis and in vitro testing.

Computational Technique Application Expected Outcome
QSAR Predict biological activity based on chemical structure.Identification of key structural features for potency and selectivity.
Molecular Docking Simulate the binding of the compound to a protein target.Understanding of binding modes and prediction of binding affinity.
Pharmacophore Modeling Identify essential 3D features for biological activity.A virtual template for designing new active compounds.
ADME/Tox Prediction In silico assessment of pharmacokinetic and toxicity profiles.Early identification of compounds with favorable drug-like properties.

Development of Sustainable and Scalable Synthetic Routes and Biotransformations

The environmental impact and economic viability of chemical production are of increasing importance. Research into the synthesis of this compound should prioritize the development of green and sustainable methodologies that are both scalable and efficient.

Emerging research avenues in this area include:

Green Chemistry Approaches: Moving away from traditional synthetic methods that may use harsh reagents and solvents is a key goal. Future research should explore greener alternatives such as microwave-assisted synthesis, ultrasound-mediated reactions, and the use of environmentally benign solvents like glacial acetic acid mdpi.comnih.govpatsnap.com. These methods often lead to shorter reaction times, higher yields, and reduced waste mdpi.com.

Catalytic Innovations: The development of novel catalysts (e.g., solid acid catalysts, biocatalysts) can improve the efficiency and selectivity of the synthetic steps, minimizing byproduct formation and simplifying purification processes.

Biotransformation and Enzymatic Synthesis: Harnessing the power of biological systems offers a highly sustainable route for chemical synthesis. The microbial degradation pathways of related phenoxy herbicides suggest that microorganisms or isolated enzymes could be engineered to perform specific synthetic steps or even the entire synthesis of this compound researchgate.netnih.gov. This approach, known as biotransformation, can operate under mild conditions and exhibit high specificity, reducing both energy consumption and environmental impact.

Synthetic Strategy Principle Advantages
Microwave-Assisted Synthesis Using microwave irradiation to rapidly heat the reaction mixture.Reduced reaction times, increased yields, cleaner reactions.
Ultrasound-Mediated Synthesis Using ultrasonic waves to enhance chemical reactivity.Increased reaction rates, improved efficiency.
Biotransformation Utilizing microorganisms or enzymes as catalysts.High specificity, mild reaction conditions, environmentally friendly.
Green Solvents Replacing hazardous organic solvents with benign alternatives.Reduced environmental pollution and health risks.

Interdisciplinary Research on the Compound's Environmental Dynamics and Remediation Strategies

Given that phenoxyacetic acids are used as herbicides, understanding the environmental fate and potential impact of this compound is crucial, irrespective of its final application. The lack of available data on its environmental persistence, degradability, and ecotoxicity highlights a significant research gap aksci.com.

An interdisciplinary approach is needed to investigate:

Environmental Fate and Transport: Studies are required to determine the compound's persistence in soil and water, its potential for bioaccumulation, and its mobility in different environmental compartments. Key processes to investigate include hydrolysis, photodegradation, and particularly, biodegradation nih.gov.

Biodegradation Pathways: Identifying microorganisms (bacteria and fungi) capable of degrading this compound is a priority. Research should focus on elucidating the metabolic pathways and the enzymes involved in its breakdown, drawing parallels from studies on other phenoxy herbicides researchgate.netnih.gov.

Remediation Technologies: For potential environmental contamination, effective remediation strategies must be developed. Promising, nature-based approaches include bioremediation (using microorganisms to detoxify contaminants), phytoremediation (using plants to absorb and break down pollutants), and rhizoremediation (a synergistic approach using both plants and associated microbes) researchgate.netmdpi.commdpi.com. Research into advanced oxidation processes (AOPs) could also provide effective chemical degradation methods nih.gov.

Research Focus Key Questions Potential Methodologies
Environmental Fate How long does it persist in soil/water? Does it bioaccumulate?Laboratory incubation studies, field monitoring, liquid chromatography-mass spectrometry.
Biodegradation Which microbes can degrade it? What are the breakdown products?Microbial enrichment cultures, genomic and proteomic analysis, isotope labeling studies.
Phytoremediation Can plants take up and metabolize the compound?Greenhouse and field trials with hyperaccumulator plants.
Chemical Remediation Can it be degraded by advanced oxidation processes?Laboratory studies using ozone, UV/H₂O₂, Fenton reactions.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.